2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
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Overview
Description
2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is an organic compound with the molecular formula C21H17NS2 and a molecular weight of 347.49638 g/mol . This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a sulfanyl group attached to a methylphenyl moiety, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves the reaction of 3-methylphenyl sulfide with a benzothiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the methylphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzothiazole derivatives.
Substitution: Various substituted benzothiazole compounds.
Scientific Research Applications
2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)benzyl 3-methylphenyl sulfide
- 2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a benzothiazole ring with a sulfanyl group attached to a methylphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-[(3-methylphenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NS2/c1-15-6-4-9-18(12-15)23-14-16-7-5-8-17(13-16)21-22-19-10-2-3-11-20(19)24-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZVKBXKLZOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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